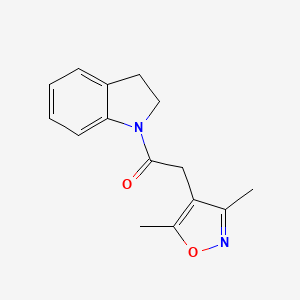
1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is a complex organic compound characterized by its unique structure, which includes an indole ring system and a 1,2-oxazol-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone typically involves multiple steps, starting with the preparation of the indole and oxazol derivatives. One common approach is the reaction of 2,3-dihydroindole with 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of advanced materials and chemical products.
Mécanisme D'action
The mechanism by which 1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole ring system but may have different substituents and functional groups.
Oxazole derivatives: Similar to the oxazole ring in the compound, these derivatives have diverse biological and chemical properties.
Heterocyclic compounds: These compounds contain multiple ring systems and exhibit a wide range of activities.
The uniqueness of this compound lies in its specific combination of indole and oxazole rings, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-13(11(2)19-16-10)9-15(18)17-8-7-12-5-3-4-6-14(12)17/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZGXPLMAWJIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
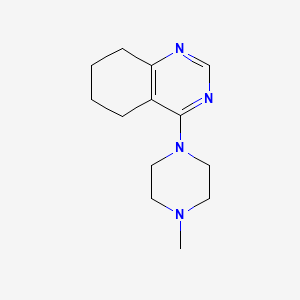
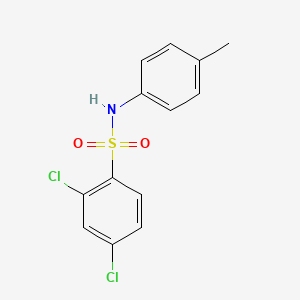
![N-[(1-ethylpyrazol-4-yl)methyl]-4-pyrazin-2-yloxycyclohexan-1-amine](/img/structure/B7673083.png)
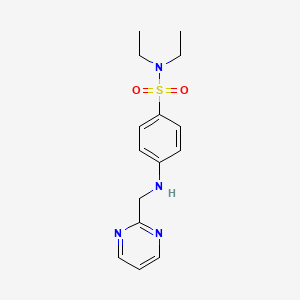
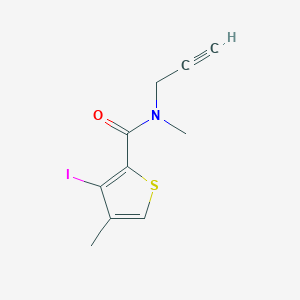
![3-[(2-Chlorophenyl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7673107.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7673114.png)
![2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7673117.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7673122.png)
![N-(3-ethoxypropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B7673132.png)
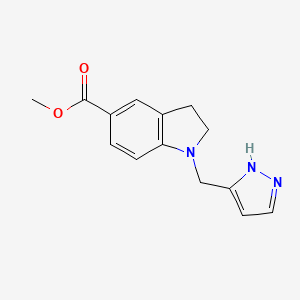
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-[2-(1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7673148.png)
![4-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7673159.png)
![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2-methylfuran-3-carboxamide](/img/structure/B7673164.png)
